2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride
Overview
Description
“2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride” is a compound that falls under the category of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . In a specific synthesis described, no additional base is exploited, implying that compound 2 and/or product 4 may act as a general base in the formation of the anion of malononitrile .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The presumptive reaction species in the synthesis of oxadiazoles is the malononitrile anion . Under certain conditions, this anion can be formed without the need for an additional base .Scientific Research Applications
Synthesis and Biological Activities of Oxadiazole Derivatives
Oxadiazoles, including 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride, are notable for their diverse biological activities. The compound belongs to the class of heterocyclic compounds with oxadiazole rings, recognized for its potential in new drug development. A review highlighted the significance of 1,3,4-oxadiazole-containing compounds in drug development, emphasizing their pharmacological properties such as antiviral, anti-inflammatory, antitumor, and antioxidant activities. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, marking their importance in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Another review shed light on the biological roles of 1,3,4-oxadiazoles, synthesized through the dehydration of hydrazines. These compounds have been pivotal in medicinal developments, addressing diseases through their therapeutic roles. The synthesis methods and biological applications of 1,3,4-oxadiazole derivatives were extensively reviewed, emphasizing their medicinal significance over the past 15 years (Nayak & Poojary, 2019).
Furthermore, the pharmacological effects of oxadiazole derivatives were discussed, with particular focus on their antimicrobial, anticancer, and anti-inflammatory activities. The review presented data on various derivatives of coumarin and oxadiazole, highlighting their modification potential to synthesize more effective drugs (Jalhan et al., 2017).
Role in Synaptic Function and Neuroprotection
The compound is structurally related to 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs), which are crucial in synaptic functions. Research focused on the biosynthetic pathways, transport after release from the endoplasmic reticulum, and presence at the plasma membrane, including excitatory synapses of NMDARs. This knowledge is vital for understanding synaptic physiology and the etiology of several brain diseases (Horak et al., 2014).
Implications in Flavor Chemistry
In the realm of flavor chemistry, branched aldehydes like 2-methyl propanal, derived from amino acids similar to this compound, play a significant role. These compounds contribute to the flavor profile of various fermented and non-fermented food products. The review emphasized understanding the metabolic conversions and food composition influencing the formation of these flavor compounds (Smit, Engels, & Smit, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of energetic materials . More research is needed to identify the specific biological targets of this compound.
Mode of Action
The mode of action of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride is currently unknown due to the lack of specific information in the literature . Similar compounds have been synthesized for use in energetic materials, suggesting that they may interact with their targets to release energy .
Properties
IUPAC Name |
2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-3-5(9-12-8-3)2-4(7)6(10)11;/h4H,2,7H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLYVRPDPUVXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214239-55-0 | |
Record name | 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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